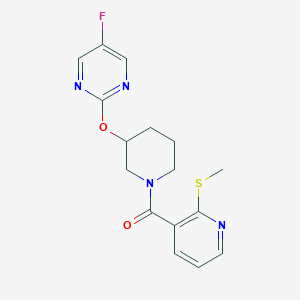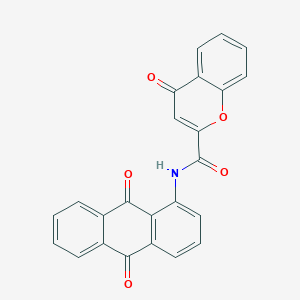![molecular formula C22H24ClN3O3S2 B2776944 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932497-00-2](/img/structure/B2776944.png)
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the spirocyclic core through cyclization reactions.
Step 2: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the ethylthio group through nucleophilic substitution.
Step 4: Incorporation of the 4-methoxyphenylsulfonyl group via sulfonation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a specialty chemical in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 2-(4-Chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene may impart distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-ethylsulfanyl-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-3-30-21-20(16-4-6-17(23)7-5-16)24-22(25-21)12-14-26(15-13-22)31(27,28)19-10-8-18(29-2)9-11-19/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFBQXZNXBEKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

![N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2776863.png)

![Tert-butyl 2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2776866.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)but-2-ynamide](/img/structure/B2776877.png)


![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)
